molecular formula C4H8N4O B2821806 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine CAS No. 1428960-88-6

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B2821806
CAS No.: 1428960-88-6
M. Wt: 128.135
InChI Key: GQHPEGRGFVYWKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Characterization

Compounds related to 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine are synthesized through various multi-component reactions, demonstrating their versatility in chemical synthesis. For instance, 1,5-disubstituted 1,2,3-triazoles can be synthesized via metal-free multi-component reactions involving primary amines, ketones, and 4-nitrophenyl azide. These syntheses are characterized by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry, confirming the formation of the desired heterocyclic aromatic 1,2,3-triazole rings (V. Vo, 2020).

Antimicrobial Activities

Some derivatives of this compound exhibit significant antimicrobial properties. For example, a study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed that these compounds possess good or moderate activities against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (H. Bektaş et al., 2007).

Antibacterial Agents

The structural modification of this compound derivatives, such as the substitution of the terminal amide with a 1H-1,2,3-triazole group, can lead to increased antibacterial activity. This modification not only retains but also modulates the bioactivity related to the amide group, presenting new opportunities for the development of antibacterial agents (Fangchao Bi et al., 2018).

Anti-inflammatory and Antinociceptive Properties

Research into 1,2,4-triazoles and their derivatives, including those related to this compound, has shown that these compounds can exhibit anti-inflammatory and antinociceptive properties. Such studies contribute to the understanding of the pharmacophore's role in various biological activities and open avenues for the development of new therapeutic agents (N. Upmanyu et al., 2011).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a chemical compound. They include information on the compound’s toxicity, flammability, and environmental impact, as well as guidelines for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and predictions about how the compound’s use and importance might evolve in the future .

Properties

IUPAC Name

1-(methoxymethyl)triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-9-3-8-2-4(5)6-7-8/h2H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPEGRGFVYWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(methoxymethyl)-4-nitro-1H-1,2,3-triazole (5.517 g, 34.891 mmol), zinc powder (22.697 g, 349.185 mmol) and ammonium chloride (18.678 g, 349.187 mmol) were added successively into a mixed solvent of methanol (100 mL) and tetrahydrofuran (100 mL), and stirred for 18 hours. The insoluble was removed by suction filtration. After concentration, 1-(methoxymethyl)-4-amino-1H-1,2,3-triazole was obtained as 3.56 g of a brown-yellow oil, at a yield of 79.6%.
Name
1-(methoxymethyl)-4-nitro-1H-1,2,3-triazole
Quantity
5.517 g
Type
reactant
Reaction Step One
Quantity
18.678 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
22.697 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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